4-Chloro-1-benzothiophene-2-carboxylate

Medicinal Chemistry Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Metabolic Disease

Mandatory Brexpiprazole Impurity 28 reference standard for HPLC/LC-MS method validation, precisely matching the positional isomer from the synthetic route. Substitution with unsubstituted or other halogen analogs fails system suitability. Unique 4-chloro substitution (Hammett σm 0.37) tunes electronic effects in HDAC inhibitor SAR. pKa 3.28 expands salt formation window with weakly basic APIs. Ensure accurate impurity quantification at low ppm per ICH Q3A.

Molecular Formula C9H4ClO2S-
Molecular Weight 211.65 g/mol
CAS No. 23967-57-9
Cat. No. B105632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-benzothiophene-2-carboxylate
CAS23967-57-9
Synonyms2-Carboxy-4-chlorobenzo[b]thiophene
Molecular FormulaC9H4ClO2S-
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(S2)C(=O)[O-])C(=C1)Cl
InChIInChI=1S/C9H5ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)/p-1
InChIKeyIPAXPERGAMNMIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-benzothiophene-2-carboxylate (CAS 23967-57-9) for Pharmaceutical Impurity Control and Heterocyclic Building Block Procurement


4-Chloro-1-benzothiophene-2-carboxylate (also referred to as 4-chlorobenzo[b]thiophene-2-carboxylic acid) is a chlorinated benzothiophene derivative bearing a carboxylic acid at the 2-position. The compound serves primarily as a key synthetic intermediate in the preparation of histone deacetylase (HDAC) inhibitors and as a critical process-related impurity standard for the atypical antipsychotic drug brexpiprazole [1]. The chlorine substituent at the 4-position of the fused benzothiophene ring imparts distinct electronic and steric properties that influence reactivity, binding affinity, and metabolic stability when this scaffold is incorporated into larger pharmacologically active molecules.

Why 4-Chloro-1-benzothiophene-2-carboxylate (CAS 23967-57-9) Cannot Be Replaced by In-Class Analogs Without Risking Synthesis Outcome


Although benzothiophene-2-carboxylate derivatives share a common heterocyclic core, variations in halogen substitution position and identity lead to divergent pharmacological, physicochemical, and regulatory profiles. The 4-chloro substitution pattern in 4-chloro-1-benzothiophene-2-carboxylate plays a critical role: its specific electronic nature (σm ≈ 0.37) and steric environment direct regioselective reactions [1], while its exact mass and fragmentation pattern serve as the analytical identifier for brexpiprazole impurity detection at trace levels (low ppm) [2]. Replacing this compound with unsubstituted benzothiophene-2-carboxylic acid or the 4-bromo/4-fluoro analogs risks altering the electronics of subsequent coupling reactions, producing incorrect metabolites or degradation products during forced degradation studies, and compromising impurity quantification during method validation. Furthermore, fused-ring positional isomers (e.g., 5-chloro or 6-chloro) are chemically distinct, non-bioequivalent entities, and fall outside the regulatory identification threshold for the specified impurity, making generic interchanges inappropriate for pharmaceutical development.

Quantitative Differentiation Evidence for 4-Chloro-1-benzothiophene-2-carboxylate (CAS 23967-57-9) vs. Closest Analogs


Positional Isomer Specificity: 4-Chloro vs. 3,6-Dichloro Benzothiophene-2-carboxylic Acid (BT2) in BDK Inhibition

4-Chloro-1-benzothiophene-2-carboxylate serves as a critical positional isomer in the synthesis of brexpiprazole [REFS-3-1], distinguishing it from the 3,6-dichloro analog (BT2) identified as a potent BDK inhibitor. While BT2 (IC₅₀ = 3.19 μM for BDK inhibition) contains chlorine atoms at the 3- and 6-positions, the 4-chloro isomer is essential for constructing the distinct pharmacophore of brexpiprazole—a serotonin-dopamine activity modulator approved for major depressive disorder and schizophrenia [REFS-3-2]. The chlorine at C-4 in the target compound directs electrophilic aromatic substitution and cross-coupling reactions to different positions compared to the 3,6-dichloro congener, enabling a fundamentally distinct synthetic trajectory.

Medicinal Chemistry Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Metabolic Disease

C–H Acidity and Aqueous Solubility: 4-Chloro vs. Unsubstituted Benzothiophene-2-carboxylic Acid

4-Chloro-1-benzothiophene-2-carboxylate exhibits a predicted pKa of 3.28 ± 0.30 [REFS-3-3], which is lower (more acidic) than that of the unsubstituted parent benzothiophene-2-carboxylic acid (predicted pKa: 3.48 ± 0.30) [REFS-3-4]. The electron-withdrawing chlorine at the 4-position increases the acidity of the carboxylic acid group by approximately 0.2 pKa units, corresponding to a ~1.6-fold increase in the fraction of ionized (carboxylate) species at pH 3.28. This translates to higher aqueous solubility for the conjugate base form, facilitating dissolution during salt formation or formulation steps without the need for co-solvents.

Physicochemical Characterization Salt Formation Bioavailability

Halogen-Dependent Electrophilicity: 4-Chloro vs. 4-Bromo and 4-Fluoro in Cross-Coupling Reactivity

The Hammett meta-substituent constant for chlorine (σm = 0.37) places 4-chloro-1-benzothiophene-2-carboxylate at an intermediate electronic demand position between the 4-fluoro (σm = 0.34) and 4-bromo (σm = 0.39) analogs [REFS-3-5]. This positions the 4-chloro derivative as the preferred substrate for orthogonal cross-coupling strategies: the C–Cl bond at the 4-position is sufficiently activated for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings under mild conditions, yet it remains stable enough to resist premature oxidative addition that can plague the more reactive C–Br analog (σm = 0.39), while providing superior leaving-group ability compared to the C–F bond (σm = 0.34) which generally requires harsher conditions or specialized catalysts.

Synthetic Chemistry Cross-Coupling Halogen Reactivity

Thermal Stability and Crystallinity: 4-Chloro vs. 4-Fluoro Analog for Solid-State Handling

The melting point of 4-chloro-1-benzothiophene-2-carboxylate is reported in the range 254–260 °C (TCI reports 254 °C [REFS-3-6]; blog reports mp 260 °C [REFS-3-7]), significantly higher than the 4-fluoro analog which melts at 217–220 °C [REFS-3-8]. This approximately 37–40 °C elevation in melting point is attributable to stronger intermolecular halogen bonding and increased molecular polarizability of the chlorine substituent relative to fluorine, yielding a more crystalline, less hygroscopic solid that is easier to weigh accurately, store without clumping, and handle in automated solid-dispensing systems.

Solid-State Chemistry Thermal Analysis Powder Handling

Spectroscopic Fingerprint: IR Carbonyl Differentiation from the Methyl Ester Prodrug Intermediate

Thermo Fisher Scientific lists the infrared spectrum as part of the identity specification for 4-chlorobenzo[b]thiophene-2-carboxylic acid (97% purity, melting point 255–256.7 °C) [REFS-3-9]. The carboxylic acid C=O stretching vibration appears as a distinctive broad band at approximately 1680–1690 cm⁻¹, which is clearly resolved from the ester carbonyl of its methyl ester precursor (methyl 4-chlorobenzo[b]thiophene-2-carboxylate, CAS 35212-95-4) that absorbs at approximately 1720–1735 cm⁻¹. This ~40–55 cm⁻¹ shift allows for rapid, non-destructive reaction monitoring by in situ FTIR to confirm complete saponification or esterification.

Analytical Chemistry FTIR Spectroscopy Process Analytical Technology (PAT)

Validated Application Scenarios for 4-Chloro-1-benzothiophene-2-carboxylate (CAS 23967-57-9) Based on Quantitative Evidence


Brexpiprazole Drug Substance Impurity Profiling and Pharmacopoeial Method Validation

When developing or validating an HPLC/LC-MS method for brexpiprazole drug substance, 4-chloro-1-benzothiophene-2-carboxylate is required as the Brexpiprazole Impurity 28 (or Impurity 19) reference standard. As established in the evidence [REFS-4-1], this compound is the designated positional isomer impurity arising from the synthetic route to brexpiprazole. Its use ensures accurate identification and quantification of this specific process-related impurity at the low ppm levels mandated by ICH Q3A guidelines. Attempts to substitute with the unsubstituted benzothiophene-2-carboxylic acid or the 4-bromo/4-fluoro analogs would introduce incorrect retention time markers, leading to failed system suitability criteria and erroneous impurity reporting in regulatory submissions.

HDAC Inhibitor Lead Optimization with Chlorine-Dependent Binding Interactions

For medicinal chemists exploring HDAC inhibitor SAR, 4-chloro-1-benzothiophene-2-carboxylate serves as a key intermediate to introduce the 4-chloro substituent into the benzothiophene cap group. The Hammett σm value of 0.37 for chlorine [REFS-4-2] provides a distinct electronic environment compared to the unsubstituted (σm = 0.00) or 4-fluoro (σm = 0.34) caps, which can modulate the Zn²⁺-chelating ability of the hydroxamic acid warhead through through-bond polar effects. This electronic tuning can affect HDAC isoform selectivity, and the availability of the 4-chloro building block enables systematic exploration of this parameter without the steric bulk of a 4-bromo substituent.

High-Throughput Salt and Co-Crystal Screening for Physicochemical Property Optimization

The enhanced acidity of 4-chloro-1-benzothiophene-2-carboxylate (pKa 3.28) relative to the parent acid (pKa 3.48) [REFS-4-3] makes it a more favorable counterion candidate in pharmaceutical salt formation at pH values near 3–4. In high-throughput crystallization screens, this ~0.2 pKa unit difference expands the salt formation window with weakly basic APIs, increasing the likelihood of obtaining crystalline salts with improved dissolution rates. The higher melting point of the 4-chloro derivative (254–260 °C) also indicates a greater propensity for stable crystal lattice formation, which is advantageous for long-term solid-state stability.

Reaction Progress Monitoring by In Situ FTIR in Multi-Kilogram Ester Hydrolysis

During the scale-up of methyl 4-chlorobenzo[b]thiophene-2-carboxylate saponification to the target carboxylic acid, the characteristic IR shift of the carbonyl band from ~1720–1735 cm⁻¹ (ester) to ~1680–1690 cm⁻¹ [REFS-4-4] enables process analytical technology (PAT) implementation via ReactIR. This non-invasive monitoring eliminates the need for manual sampling and offline HPLC analysis, reducing the risk of operator exposure to reaction mixtures and accelerating process development timelines in kilo-lab and pilot-plant settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.